
Zaltoprofen
Overview
Description
Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily as an analgesic, antipyretic, and anti-inflammatory agent. It is known for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors . This compound was approved for use in Japan in 1993 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One method includes the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid. The reaction mixture is then treated with ethyl acetate, ice, and water at room temperature. The ethyl acetate layer is collected, washed with saturated sodium bicarbonate and sodium chloride solutions, dried, and subjected to distillation and concentration. The product is crystallized from ethyl acetate and dried to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Zaltoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound S-oxide.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: this compound S-oxide.
Reduction: Reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Pharmacokinetics and Dosage Regimens
Recent studies have focused on the population pharmacokinetics of zaltoprofen, particularly in healthy adults. A study modeled the drug's absorption and distribution, revealing significant variability that could be influenced by genetic polymorphisms in transport proteins. The study simulated different dosage regimens to optimize therapeutic outcomes and minimize side effects, indicating the need for personalized medicine approaches in this compound administration .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Volume of Distribution | 40.63 L |
Clearance Rate | 48.55% |
Half-life | 2-4 hours |
Anti-inflammatory and Analgesic Effects
This compound has demonstrated significant anti-inflammatory and analgesic effects in both acute and chronic models. In experimental studies, it was found to inhibit paw edema in carrageenan-induced inflammation models, showing comparable efficacy to piroxicam, another NSAID. The effective doses ranged from 10 mg/kg to 20 mg/kg .
Case Study: In Vivo Efficacy
In a comparative study, this compound at doses of 10 mg/kg and 20 mg/kg showed a reduction in paw volume by 19% and 28%, respectively, in acute inflammation models. This efficacy was lower than the positive control (piroxicam) which achieved a 36% reduction .
Applications in Cancer Cachexia
This compound has been investigated for its potential role in managing cancer cachexia , a syndrome characterized by weight loss and muscle wasting. Research indicated that this compound could help alleviate sickness behaviors associated with this condition, suggesting its utility beyond typical pain management .
Treatment of Tumors
A randomized placebo-controlled trial explored this compound's efficacy in patients with tenosynovial giant cell tumors (TGCTs). The study administered this compound at a dose of 480 mg/day over 48 weeks, assessing progression-free rates as a primary outcome. Results indicated that this compound maintained stable disease in a significant percentage of patients .
Table 2: Progression-Free Rates at 48 Weeks
Group | Progression-Free Rate (%) |
---|---|
This compound | 84.0 |
Placebo | 90.0 |
Drug Repurposing Studies
This compound has also been identified as a candidate for drug repurposing strategies aimed at treating diseases like Chagas disease due to its established safety profile and pharmacological properties. Studies have shown that it exhibits growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Mechanism of Action
Zaltoprofen exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. Additionally, this compound inhibits bradykinin-induced pain responses without blocking bradykinin receptors. This dual mechanism makes it effective in reducing pain and inflammation .
Comparison with Similar Compounds
- Flurbiprofen
- Ibuprofen
- Ketoprofen
- Diclofenac
Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without affecting bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Biological Activity
Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of pain management and inflammation. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
This compound operates primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. Additionally, it blocks the bradykinin receptors (B2-type), which are involved in pain signaling pathways. This dual action contributes to its effectiveness in reducing pain and inflammation.
- Inhibition of COX-2 : this compound selectively inhibits COX-2, leading to decreased production of pro-inflammatory prostaglandins.
- Bradykinin Receptor Blockade : By blocking B2 receptors, this compound mitigates bradykinin-induced nociception, providing analgesic effects without the gastrointestinal side effects commonly associated with traditional NSAIDs like indomethacin .
Anti-inflammatory and Analgesic Effects
This compound has been shown to possess significant anti-inflammatory properties in various experimental models.
Table 1: Comparison of Anti-inflammatory Effects
Clinical Studies
A randomized placebo-controlled trial evaluated the efficacy of this compound in patients with tenosynovial giant cell tumors (TGCTs). The study involved administering this compound at a dosage of 480 mg/day for 48 weeks.
Table 2: Clinical Trial Results
Parameter | This compound Group (n=21) | Placebo Group (n=20) | p-value |
---|---|---|---|
Progression-Free Rate (PFR) | 84.0% | 90.0% | 0.619 |
Japanese Orthopedic Association Score (baseline vs week 48) | 85.38 vs 93.75 | N/A | 0.027 |
Severe Adverse Events | 1 (grade 3 hypertension) | N/A | N/A |
The results indicated no significant difference in PFR between groups; however, this compound significantly improved functional outcomes as measured by the Japanese Orthopedic Association score .
Case Studies and Experimental Findings
- Tumor Cell Apoptosis : A study demonstrated that this compound treatment led to significant apoptosis in extraskeletal myxoid chondrosarcoma cells, highlighting its potential as an anticancer agent .
- Pain Response Modulation : Research indicates that this compound effectively inhibits bradykinin-induced pain responses without blocking bradykinin receptors directly, showcasing its unique analgesic mechanism .
- Pharmacokinetics : Despite its therapeutic benefits, this compound exhibits poor oral bioavailability due to low aqueous solubility. Enhancing its bioavailability remains a focus for improving clinical outcomes .
Properties
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
Record name | Zaltoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaltoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaltoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZALTOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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